1-(2-Hydroxyéthyl)pyrrolidin-2-one

Vue d'ensemble

Description

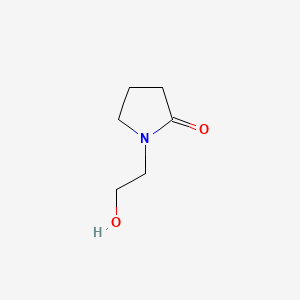

1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as 1-(2-Hydroxyethyl)-2-pyrrolidone, is a versatile heterocyclic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound is characterized by a five-membered lactam ring with a hydroxyethyl substituent at the nitrogen atom, making it a valuable building block in the synthesis of various pharmaceutical and chemical intermediates .

Applications De Recherche Scientifique

1-(2-Hydroxyethyl)pyrrolidin-2-one has numerous applications in scientific research:

Mécanisme D'action

Target of Action

1-(2-Hydroxyethyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that pyrrolidin-2-one derivatives can induce prominent pharmaceutical effects . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Pharmacokinetics

It’s known that the compound has a molecular weight of 12916 g/mol , which may influence its bioavailability and distribution within the body.

Result of Action

Given the diverse biological activities of pyrrolidin-2-one derivatives , it’s likely that the compound’s action results in a range of cellular responses.

Action Environment

The action, efficacy, and stability of 1-(2-Hydroxyethyl)pyrrolidin-2-one may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including factors such as pH, temperature, and the presence of other biomolecules.

Analyse Biochimique

Biochemical Properties

1-(2-Hydroxyethyl)pyrrolidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating numerous biochemical processes. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

The effects of 1-(2-Hydroxyethyl)pyrrolidin-2-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, 1-(2-Hydroxyethyl)pyrrolidin-2-one can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 1-(2-Hydroxyethyl)pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is critical for its function. These interactions can lead to changes in the conformation of the target molecules, thereby modulating their activity and influencing downstream biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Hydroxyethyl)pyrrolidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-(2-Hydroxyethyl)pyrrolidin-2-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of 1-(2-Hydroxyethyl)pyrrolidin-2-one vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.

Metabolic Pathways

1-(2-Hydroxyethyl)pyrrolidin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and oxidases. These interactions can lead to changes in the levels of metabolites and affect the overall metabolic balance within the cell. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of 1-(2-Hydroxyethyl)pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of 1-(2-Hydroxyethyl)pyrrolidin-2-one can influence its biochemical activity and its interactions with target biomolecules.

Subcellular Localization

1-(2-Hydroxyethyl)pyrrolidin-2-one exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating biochemical pathways and cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidone with ethylene oxide under basic conditions . The reaction typically proceeds as follows: [ \text{2-Pyrrolidone} + \text{Ethylene Oxide} \rightarrow \text{1-(2-Hydroxyethyl)pyrrolidin-2-one} ]

Industrial Production Methods: Industrial production of 1-(2-Hydroxyethyl)pyrrolidin-2-one often involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

1-(2-Hydroxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrrolidinones.

Comparaison Avec Des Composés Similaires

1-(2-Hydroxyethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

1-(2-Hydroxyethyl)pyrrolidine: This compound lacks the carbonyl group present in 1-(2-Hydroxyethyl)pyrrolidin-2-one, resulting in different chemical reactivity and biological activity.

1-(2-Bromoethyl)pyrrolidin-2-one:

1-(2-Aminoethyl)pyrrolidin-2-one: The amino group introduces different hydrogen bonding capabilities and reactivity compared to the hydroxy group.

Uniqueness: 1-(2-Hydroxyethyl)pyrrolidin-2-one is unique due to its balanced reactivity and stability, making it a versatile intermediate in various chemical and pharmaceutical syntheses .

Activité Biologique

1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-hydroxyethyl)-2-pyrrolidone, is a cyclic amide compound with the molecular formula C₆H₁₁NO₂. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and cosmetics. This article delves into its biological activity, synthesizing findings from various studies and reports.

- Molecular Weight : Approximately 129.16 g/mol

- Structure : The compound features a pyrrolidinone ring with a hydroxyethyl substituent, enhancing its solubility in water and organic solvents.

Biological Activities

1-(2-Hydroxyethyl)pyrrolidin-2-one exhibits several notable biological activities:

- Anti-inflammatory : Studies indicate that this compound can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

- Analgesic : Research has suggested analgesic properties, which could be beneficial in pain management strategies.

- Antibacterial : The compound has shown antibacterial activity against various pathogens, indicating potential use in antimicrobial formulations.

Toxicological Profile

Despite its beneficial properties, safety assessments have revealed some concerns:

- Mutagenicity : In bacterial assays (TA-100 and TA-1535), 1-(2-hydroxyethyl)pyrrolidin-2-one exhibited mutagenic effects even without metabolic activation, highlighting the need for caution in its use .

- Acute Toxicity : Toxicity studies on related compounds suggest low acute toxicity levels, with LD50 values exceeding 14,430 mg/kg for oral administration in rats .

Comparative Analysis with Related Compounds

The following table summarizes key features of 1-(2-hydroxyethyl)pyrrolidin-2-one compared to related pyrrolidine derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(2-Hydroxyethyl)pyrrolidin-2-one | C₆H₁₁NO₂ | Hydroxyethyl substitution enhances solubility | Anti-inflammatory, Analgesic, Antibacterial |

| N-Methylpyrrolidinone | C₅H₉NO | Methyl substitution; lower polarity | Limited biological activity |

| N-Ethylpyrrolidinone | C₆H₁₁NO | Ethyl group; similar solubility | Moderate antibacterial activity |

| N-Isopropylpyrrolidinone | C₆H₁₁NO | Isopropyl group; distinct properties | Varies by specific derivative |

Case Studies

Several case studies have highlighted the practical applications of 1-(2-hydroxyethyl)pyrrolidin-2-one:

- Pharmaceutical Applications : The compound has been explored as an intermediate in drug synthesis due to its favorable physicochemical properties. For instance, it has been utilized in developing formulations aimed at enhancing drug solubility and bioavailability .

- Cosmetic Formulations : Its hydrophilic nature makes it suitable for use in cosmetic products, where it acts as a skin conditioning agent and solvent.

- Environmental Applications : Research indicates that the compound can be employed in CO₂ capture technologies, where it participates in chemical absorption processes .

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQFELCEOPFLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044922 | |

| Record name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Melting point = 20 deg C; [ChemIDplus] Clear dark brown viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Pyrrolidinone, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3445-11-2 | |

| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-hydroxyethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-HYDROXYETHYL)-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297G099QOU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.